An In-Depth Technical Guide to 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt: Properties and Applications in Bioconjugation
An In-Depth Technical Guide to 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorescent Probe for Elucidating Biological Processes
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble, amine-reactive fluorescent dye. Its pyrene core imparts unique photophysical properties, making it an invaluable tool for researchers in life sciences and drug development. The presence of three sulfonate groups ensures high aqueous solubility, minimizing aggregation and non-specific binding in biological systems. The isothiocyanate group provides a reactive handle for the covalent attachment of the fluorophore to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides. This guide provides a comprehensive overview of its chemical properties, detailed protocols for its application, and insights into its utility in various research contexts.
Physicochemical and Spectroscopic Properties
The fundamental characteristics of 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt are summarized in the table below. Understanding these properties is crucial for its effective use in experimental design.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₆NNa₃O₉S₄ | [1][2] |
| Molecular Weight | 565.46 g/mol | [1][2] |
| CAS Number | 51987-57-6 | [1][2] |
| Appearance | Yellowish or green powder | [3] |
| Solubility | Soluble in water and DMSO. | [4] |
| Storage | Store at -20°C, protected from light and moisture. | [4] |
| Excitation Maximum (λex) | ~425 nm (estimated from amino precursor) | [5][6] |
| Emission Maximum (λem) | ~503 nm (estimated from amino precursor) | [5][6] |
The Chemistry of Bioconjugation: Reactivity of the Isothiocyanate Group
The isothiocyanate group (-N=C=S) is a key functional group that allows for the covalent labeling of biomolecules. It readily reacts with nucleophilic primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable thiourea linkage.
Caption: Reaction mechanism of isothiocyanate with a primary amine.
This reaction is highly pH-dependent, with optimal labeling efficiency occurring in slightly alkaline conditions (pH 8.5-9.5). At this pH, the primary amino groups are deprotonated and thus more nucleophilic, facilitating the attack on the electrophilic carbon of the isothiocyanate group. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the dye.
Experimental Protocol: Fluorescent Labeling of Proteins
This protocol provides a general procedure for the covalent labeling of proteins with 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt
-
Protein of interest
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 9.0
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or 100 mM Tris-HCl, pH 8.0)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains any primary amine-containing buffers or stabilizers, they must be removed by dialysis or buffer exchange into the labeling buffer.
-
-
Dye Preparation:
-
Immediately before use, prepare a stock solution of the dye in anhydrous DMSO at a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point.
-
While gently stirring the protein solution, add the dye stock solution dropwise.
-
Protect the reaction mixture from light by wrapping the container in aluminum foil.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with continuous gentle stirring.
-
-
Reaction Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate for 30-60 minutes at room temperature to quench any unreacted dye.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visually identifiable by its color and will elute in the void volume.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the dye (approximately 425 nm).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using its molar extinction coefficient (the value for the closely related APTS can be used as an estimate).
-
The DOL is the molar ratio of the dye to the protein.
-
Workflow for Protein Labeling:
Caption: Step-by-step workflow for fluorescently labeling proteins.
Synthesis of 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt
This fluorescent probe is typically synthesized from its corresponding primary amine precursor, 8-aminopyrene-1,3,6-trisulfonic acid trisodium salt (APTS). Several methods exist for the conversion of primary amines to isothiocyanates. A common and effective method involves the use of thiophosgene or a less hazardous equivalent like thiocarbonyl diimidazole or by a one-pot reaction using carbon disulfide.[7][8][9]
A general one-pot procedure involves the in-situ formation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate.[9]
Applications in Research and Drug Development
The unique properties of 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt make it a powerful tool in various applications:
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Fluorescence Microscopy: Labeled antibodies and other proteins can be used to visualize the localization and dynamics of their targets within cells and tissues.
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Flow Cytometry: Quantify cell populations based on the expression of specific cell surface or intracellular markers.
-
Immunoassays: Develop sensitive and robust fluorescence-based detection methods, such as fluorescent ELISAs.
-
Drug Delivery Studies: Track the biodistribution and cellular uptake of drug delivery vehicles like liposomes and nanoparticles.
-
Biosensor Development: The environmentally sensitive fluorescence of the pyrene moiety can be exploited to create sensors for various analytes.
Conclusion
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt is a highly versatile and valuable fluorescent probe for the scientific community. Its high water solubility, reactive isothiocyanate group, and favorable photophysical properties make it an excellent choice for a wide range of bioconjugation applications. By understanding its chemical properties and following robust labeling protocols, researchers can effectively utilize this dye to gain deeper insights into complex biological systems and accelerate the development of new therapeutics.
References
-
Efficient synthesis of pyrene-1-carbothioamides and carboxamides. Tunable solid-state ... - RSC Publishing. (2014, October 23). Retrieved from [Link]
-
A One-Pot Approach to Pyridyl Isothiocyanates from Amines - MDPI. (2014, May 22). Retrieved from [Link]
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Retrieved from [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC - NIH. (2012, January 10). Retrieved from [Link]
-
8-aminopyrene-1,3,6-trisulfonic acid trisodium salt | C16H8NNa3O9S3 | CID 9849652. Retrieved from [Link]
-
(a) Structure of 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS ≡ ROH). Retrieved from [Link]
-
Preparative separation of 1,3,6-pyrenetrisulfonic acid trisodium salt from the color additive D&C Green No. 8 by affinity-ligand pH-zone-refining counter-current chromatography - PMC - NIH. Retrieved from [Link]
Sources
- 1. 8-Hydroxypyrene-1,3,6-trisulfonic acid = 96 6358-69-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 8-aminopyrene-1,3,6-trisulfonic acid trisodium salt | C16H8NNa3O9S3 | CID 9849652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
